molecular formula C11H9N B12319547 1H-Indole,2-ethynyl-1-methyl-

1H-Indole,2-ethynyl-1-methyl-

Cat. No.: B12319547
M. Wt: 155.20 g/mol
InChI Key: KKFMTTIGOXDYOP-UHFFFAOYSA-N
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Description

1H-Indole,2-ethynyl-1-methyl- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound 1H-Indole,2-ethynyl-1-methyl- features an ethynyl group at the 2-position and a methyl group at the 1-position of the indole ring, which may confer unique chemical and biological properties.

Preparation Methods

The synthesis of 1H-Indole,2-ethynyl-1-methyl- can be achieved through various synthetic routes. One common method involves the reaction of 1-methylindole with an appropriate ethynylating agent under suitable reaction conditions. For example, the reaction of 1-methylindole with ethynyl bromide in the presence of a base such as potassium carbonate can yield 1H-Indole,2-ethynyl-1-methyl- . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Indole,2-ethynyl-1-methyl- can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1H-Indole,2-ethynyl-1-methyl- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H9N

Molecular Weight

155.20 g/mol

IUPAC Name

2-ethynyl-1-methylindole

InChI

InChI=1S/C11H9N/c1-3-10-8-9-6-4-5-7-11(9)12(10)2/h1,4-8H,2H3

InChI Key

KKFMTTIGOXDYOP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C#C

Origin of Product

United States

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